Piperazine pyrophosphate

Description

Properties

IUPAC Name |

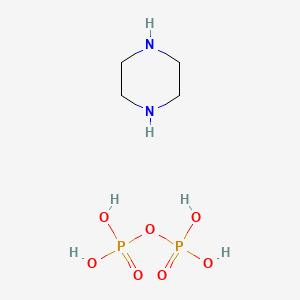

phosphono dihydrogen phosphate;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNQNPDUTULBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886791 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66034-17-1 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66034-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066034171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTA3A6GZRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Piperazine Pyrophosphate

Dehydration Condensation Routes for Piperazine (B1678402) Pyrophosphate Synthesis

A prominent and economically viable method for synthesizing piperazine pyrophosphate involves the dehydration condensation of piperazine phosphates. This approach is favored for its potential to yield a high-purity product at a lower cost. google.comepo.org

Synthesis from Piperazine Diphosphate (B83284)

The synthesis of this compound can be achieved through the dehydration condensation of piperazine diphosphate. google.comepo.org This precursor, piperazine diphosphate, is typically formed by the reaction of two equivalents of orthophosphoric acid with one equivalent of piperazine. google.com The subsequent dehydration condensation of piperazine diphosphate leads to the formation of this compound. google.comepo.org This method is noted for producing a product that is substantially free from impurities, which imparts excellent physical properties such as heat and water resistance. epo.org Another approach involves the dehydration condensation of piperazine phosphate (B84403) with phosphoric acid in a 1:1 molar ratio. google.com

Reaction Parameters and Process Optimization

The dehydration condensation of piperazine diphosphate is typically carried out by heating the compound at temperatures ranging from 120°C to 320°C for a duration of 0.5 to 3 hours. google.comepo.org The process can be conducted using various types of heating and kneading equipment, including extruders and high-speed mixers. google.comgoogle.com For instance, piperazine diphosphate can be heat-kneaded in an extruder at a cylinder temperature of 230°C to 280°C. google.com Alternatively, a Henschel mixer can be used with temperatures between 190°C and 250°C. google.com

In a method involving piperazine phosphate and phosphoric acid, the reaction temperature for dehydration condensation is set between 150°C and 300°C. google.com If an inert solvent with a boiling point of 100°C or higher is used, the reaction temperature can be lowered to a range of 120°C to 260°C. google.com The use of a vacuum or an inert gas atmosphere during the process can also be employed. google.com Optimization of these parameters is crucial for achieving high yields and purity. For example, a 97% yield of this compound as a white powder has been reported by heating piperazine diphosphate with 85 wt% phosphoric acid in a solvent at 210° to 230°C for 2 hours. epo.org

Table 1: Reaction Parameters for Dehydration Condensation of Piperazine Phosphates

| Precursors | Equipment | Temperature Range (°C) | Duration (hours) | Yield (%) | Reference |

| Piperazine Diphosphate | General Heating | 120 - 320 | 0.5 - 3 | - | google.comepo.org |

| Piperazine Diphosphate | Extruder | 230 - 280 | - | - | google.com |

| Piperazine Diphosphate | Henschel Mixer | 190 - 250 | - | - | google.com |

| Piperazine Phosphate & Phosphoric Acid | Reaction Device | 150 - 300 | - | - | google.com |

| Piperazine Phosphate & Phosphoric Acid (with inert solvent) | Reaction Device | 120 - 260 | - | - | google.com |

| Piperazine Diphosphate & Phosphoric Acid (with solvent) | Four-necked flask | 210 - 230 | 2 | 97 | epo.org |

Alternative Synthetic Pathways

Besides dehydration condensation, other synthetic routes have been developed for the production of this compound. These methods often involve different starting materials and reaction conditions.

Reactions Involving Piperazine Hydrochloride and Sodium Pyrophosphate

One alternative method involves the reaction of piperazine hydrochloride with sodium pyrophosphate in an aqueous solution. google.comepo.org This reaction results in the formation of this compound as a precipitate that is sparingly soluble in water. google.comepo.orggoogle.com A variation of this process includes reacting anhydrous piperazine with anhydrous sodium pyrophosphate in an aqueous solution, followed by treatment with hydrochloric acid to precipitate the product. epo.orgdovamat.commade-in-china.com However, a significant challenge with these methods is the difficulty in completely removing by-products like sodium chloride through washing, which can affect the purity of the final product. epo.org

Pyrophosphoric Acid and Piperazine Reactions

Another synthetic approach involves the initial treatment of sodium pyrophosphate with hydrochloric acid to generate pyrophosphoric acid. epo.org This is followed by the reaction of the resulting pyrophosphoric acid with piperazine in an aqueous solution, which leads to the precipitation of this compound due to its low water solubility. epo.orggoogle.com A "one-pot method" has also been described, using phosphoric acid and piperazine as the raw materials to synthesize this compound. exlibrisgroup.com

Strategies for High-Purity this compound Production

The production of high-purity this compound is crucial for its performance, especially in applications like flame retardants. A key focus is to reduce the content of impurities, particularly sodium.

High-purity this compound with a sodium content of 10 ppm or lower can be obtained through the dehydration condensation of piperazine diphosphate. google.comepo.org This method is advantageous as it can produce a high-purity product at a low cost. google.comepo.org The resulting this compound is substantially free from impurities such as sodium chloride, orthophosphoric acid, and triphosphoric acid, with the total content of these impurities preferably not exceeding 5% by weight. google.com The use of a high-speed mixer to combine piperazine phosphate and phosphoric acid, followed by heating under vacuum, has been shown to yield this compound with a purity of 99.8% and a sodium content of 0 ppm. google.com

Table 2: Purity and Impurity Profile of this compound from Dehydration Condensation

| Parameter | Specification | Reference |

| Sodium Content | ≤ 10 ppm | google.comepo.org |

| Total Impurity Content (NaCl, orthophosphoric acid, triphosphoric acid) | ≤ 5% by weight | google.com |

| Purity (from high-speed mixer method) | 99.8% | google.com |

| Sodium Content (from high-speed mixer method) | 0 ppm | google.com |

The enhanced purity of this compound produced via dehydration condensation contributes to its excellent heat resistance and water resistance, making it a superior choice for use in synthetic resins. epo.org

Fundamental Principles and Mechanisms of Flame Retardancy Mediated by Piperazine Pyrophosphate

Intumescent Flame Retardancy Theory

Intumescent flame retardants operate by swelling and charring on the surface of a material when exposed to heat. This process creates a protective, insulating layer that shields the underlying polymer from the heat and oxygen required for combustion. cqkejufu.com PAPP embodies this principle within its molecular structure. techscience.comtechscience.com

Acid Source Functionality

Upon thermal decomposition, piperazine (B1678402) pyrophosphate serves as a potent acid source. The pyrophosphate moiety breaks down to yield phosphoric acid and pyrophosphoric acid. mdpi.comfrontiersin.org These phosphorus-containing acids are crucial for initiating the flame retardant process. They act as catalysts for the dehydration of the polymer matrix and other components in the system. mdpi.comfrontiersin.org This catalytic action is a cornerstone of the intumescent mechanism, facilitating the subsequent formation of a stable carbonaceous char. techscience.com

Carbon Source Generation

The piperazine component of PAPP, along with the polymer it protects, acts as the primary carbon source. techscience.comnih.gov The phosphoric and pyrophosphoric acids generated during decomposition catalyze the esterification and subsequent dehydration of these carbon-containing structures. techscience.comnih.gov This process transforms the organic material into a cross-linked, carbonaceous char, which forms the protective barrier. The piperazine structure itself is an effective carbon-forming agent. frontiersin.org

Gas Source Evolution

The thermal decomposition of piperazine pyrophosphate also releases non-combustible gases. mdpi.comnih.gov These gases, which include ammonia (B1221849) (NH3), water vapor (H2O), and carbon dioxide (CO2), are generated from the breakdown of the piperazine ring and the decomposition of the phosphate (B84403) groups. mdpi.comnih.gov The release of these inert gases serves a dual purpose in flame retardancy. Firstly, they dilute the concentration of flammable gases and oxygen in the gas phase, thereby inhibiting combustion. mdpi.commdpi.com Secondly, these evolved gases cause the forming char layer to swell and expand, creating a porous, insulating foam structure that further impedes heat transfer to the underlying material. mdpi.commdpi.com

Condensed Phase Flame Retardancy Mechanisms

The primary mode of action for this compound is in the condensed phase, where it facilitates the formation of a protective char layer.

Char Layer Formation and Morphology

The effectiveness of an intumescent flame retardant is heavily dependent on the quality and structure of the char layer it produces. This compound is known to promote the formation of a dense, continuous, and expanded char layer. mdpi.comgncl.cn This protective layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame and prevents the diffusion of flammable volatile decomposition products to the combustion zone. mdpi.com The morphology of this char is often a key determinant of its performance; a more compact and less porous char offers better protection. nih.gov Studies have shown that the presence of PAPP leads to a higher degree of graphitization in the char residue, which enhances its thermal stability and fire resistance. frontiersin.org The addition of synergistic agents, such as melamine (B1676169) polyphosphate or metal oxides, can further improve the integrity and strength of the char. mdpi.comnih.gov

| Material | Peak Heat Release Rate (pHRR) Reduction | Char Residue at 800°C | Reference |

| Epoxy Resin with 10 wt% CeO2@PAPP | 56.3% | 28.4% | mdpi.com |

| Polypropylene (B1209903) with PAPP/CS (5:1) | Reduced from 1345.01 to 83.04 kW/m² | 13.34% | gncl.cn |

| Polybutylene Succinate (B1194679) with PAPP/ZnB (15:5) | 55% | - | acs.org |

| Thermoplastic Polyurethane with 30wt% MFPAPP | 53% | 22.4% | frontiersin.org |

Catalytic Dehydration and Carbonization Processes

As previously mentioned, the phosphorus-containing acids produced from the decomposition of PAPP are powerful catalysts for dehydration and carbonization. mdpi.comfrontiersin.org These acids react with the hydroxyl groups in the polymer or other carbon sources, leading to the elimination of water molecules and the formation of double bonds. techscience.comnih.gov This process initiates cross-linking and cyclization reactions, ultimately resulting in a stable, three-dimensional carbon network. mdpi.com This catalytic effect significantly increases the char yield, meaning more of the polymer is converted into protective char rather than flammable gases. mdpi.com The efficiency of this catalytic process is a key factor in the high performance of this compound as a flame retardant. techscience.commdpi.com

Influence on Polymer Matrix Thermal Degradation Pathways

This compound (PAPP) significantly alters the thermal degradation pathway of polymer matrices, primarily by promoting the formation of a stable, insulating char layer in the condensed phase. mdpi.comfrontiersin.org Upon heating, PAPP decomposes to yield acidic phosphorus compounds, such as phosphoric acid and pyrophosphoric acid. mdpi.comfrontiersin.org These acidic species act as catalysts, accelerating the dehydration, cyclization, and cross-linking of the polymer backbone. mdpi.com This process effectively transforms the polymer into a carbonaceous char rather than allowing it to break down into flammable volatile products. mdpi.comfrontiersin.org

Research findings consistently demonstrate the effectiveness of PAPP in increasing char yield across different polymer systems. For instance, in an epoxy (EP) resin system, the addition of 10 wt% PAPP increased the char residue at the end of combustion from 17.2 wt% for the pure epoxy to 40.7 wt%. mdpi.com Similarly, incorporating 30 wt% of a melamine formaldehyde-microencapsulated PAPP into thermoplastic polyurethane (TPU) increased the char residue at 800°C to 22.4 wt%, a substantial rise from that of the unmodified TPU. frontiersin.org This enhanced charring capability is a cornerstone of the condensed-phase flame retardancy mechanism of this compound. frontiersin.orgmdpi.com

Table 1: Effect of this compound (PAPP) on the Thermal Stability and Char Formation of Various Polymers

| Polymer Matrix | Flame Retardant System | Loading (wt%) | Initial Decomposition Temperature (Td, 1%) | Char Residue (%) | Reference |

|---|---|---|---|---|---|

| Epoxy Resin (EP) | PAPP | 10 | ~327 °C (T5%) | 40.7 | mdpi.com |

| Thermoplastic Elastomer (TPE) | PAPP/MPP/TiO₂ | 40 | Not Specified | 23.5 (in N₂) | techscience.comtandfonline.com |

| Intumescent Coating (IC) | MPP/PAPP | Not Specified | 296 °C | 33.8 | mdpi.com |

| Thermoplastic Polyurethane (TPU) | MFPAPP* | 30 | Not Specified | 22.4 (at 800°C) | frontiersin.org |

*MFPAPP: Melamine Formaldehyde (B43269) Resin Microencapsulated this compound

Gas Phase Flame Retardancy Mechanisms

In addition to its action in the condensed phase, this compound contributes to flame retardancy through gas phase mechanisms. mdpi.commdpi.com These mechanisms involve the dilution of flammable gases and the chemical inhibition of the combustion process. mdpi.comfrontiersin.orgmdpi.com

During thermal decomposition, PAPP releases several non-combustible gases, including ammonia (NH₃), water vapor (H₂O), and carbon dioxide (CO₂). mdpi.comfrontiersin.orgmdpi.comtechscience.com These inert gases are released into the flame zone, where they dilute the concentration of both flammable gases produced by the polymer's pyrolysis and ambient oxygen. mdpi.comtechscience.comtechscience.com This dilution effect raises the energy threshold required to sustain the flame, thereby impeding the combustion process. mdpi.comresearchgate.net The release of these gases can also contribute to the swelling or "intumescence" of the char layer, further enhancing its insulating properties. mdpi.com

A crucial aspect of gas phase flame retardancy is the interruption of the high-energy, self-propagating combustion reactions. Combustion is largely driven by highly reactive free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals. frontiersin.orgnih.gov The thermal decomposition of this compound releases phosphorus-containing species, such as PO• and HPO• radicals, into the gas phase. mdpi.comnih.gov These phosphorus-based radicals act as scavengers, effectively capturing the H• and OH• radicals and terminating the chain reaction of combustion. mdpi.comfrontiersin.orgnih.gov This "flame poisoning" effect significantly reduces the heat generated by the flame and helps to extinguish it. mdpi.comfrontiersin.org

Dilution of Combustible Gases

Interaction of Phosphorus and Nitrogen Species in Flame Inhibition

The high efficacy of this compound as a flame retardant stems from the synergistic interaction between its phosphorus and nitrogen components. nih.govtuntunplastic.comflameretardantys.com This P-N synergy enhances the flame-retardant effects in both the condensed and gas phases, making it more effective than flame retardants containing only phosphorus or nitrogen. nih.govflameretardantys.com

In the condensed phase, the nitrogen-containing piperazine component contributes to char formation. frontiersin.orgmdpi.com More importantly, it is theorized that nitrogen compounds can react with the phosphorus acids produced during decomposition to form P-N bonded intermediates. nih.gov These intermediates are believed to be more efficient at phosphorylating and cross-linking the polymer, leading to the formation of a more stable and robust char layer compared to what phosphorus acids alone could produce. mdpi.comnih.gov

In the gas phase, the two elements play complementary roles. The nitrogen is primarily released as ammonia (NH₃), which acts as a non-flammable gas to dilute the fuel/oxidizer mixture. techscience.commdpi.com Simultaneously, the phosphorus is released as radical species (PO•, HPO•) that actively inhibit the chemical reactions of the flame. mdpi.comnih.gov This dual-action mechanism—physical dilution by nitrogen species and chemical quenching by phosphorus species—provides a comprehensive flame inhibition strategy. mdpi.commdpi.com The combined effect is a significant reduction in heat release, smoke production, and flame spread. mdpi.comresearchgate.net

Advanced Applications of Piperazine Pyrophosphate in Polymer Science and Engineering

Integration into Thermoplastic Polymers

The versatility of piperazine (B1678402) pyrophosphate allows for its incorporation into a wide range of thermoplastic polymers, significantly improving their performance characteristics, particularly flame retardancy.

Polypropylene (B1209903) (PP) Composites

Piperazine pyrophosphate (PAPP) is utilized as an effective intumescent flame retardant in polypropylene (PP) composites. researchgate.net When combined with other flame retardants like melamine (B1676169) polyphosphate (MPP), it enhances the limiting oxygen index (LOI) and helps the material achieve a V-0 rating in UL-94 vertical burning tests. researchgate.net The synergy between PAPP and MPP promotes the formation of a protective char layer that acts as a barrier to heat and fire. researchgate.net

Research has shown that the addition of chitosan (B1678972) (CS) to PAPP in PP composites can further improve flame retardancy. gncl.cn For instance, a composite with 30 wt% of a PAPP/CS mixture (5:1 ratio) achieved an LOI of 35.5% and a UL-94 V-0 rating. gncl.cn This combination promotes a denser and more uniform carbon layer during combustion, enhancing both flame retardant and smoke suppression capabilities. gncl.cn However, this can lead to a reduction in tensile strength. gncl.cn

Another approach involves the use of nano silicon in conjunction with PAPP and MPP. researchgate.net A formulation with 1 wt% SiO2, 10 wt% PAPP, and 5 wt% MPP passed the UL-94 V-1 classification and reached an LOI of 34.5%. researchgate.net This system demonstrated an 81% reduction in the peak heat release rate (pHRR) and an 80% decrease in the peak smoke production rate. researchgate.net

Table 1: Flame Retardancy of this compound in Polypropylene (PP) Composites

| Formulation | LOI (%) | UL-94 Rating | Key Findings |

|---|---|---|---|

| PP/PAPP/MPP | Increased | V-0 | Synergistic effect promotes char formation. researchgate.net |

| PP/PAPP/CS (30 wt%, 5:1) | 35.5 | V-0 | Promotes a denser carbon layer, reducing pHRR significantly. gncl.cn |

| PP/PAPP/MPP/SiO2 (10:5:1 wt%) | 34.5 | V-1 | Achieved significant reductions in heat and smoke release rates. researchgate.net |

Polyethylene (B3416737) (PE) Formulations

In polyethylene (PE) formulations, this compound (PAPP) serves as a key component in intumescent flame retardant systems. tuntunplastic.com Its effectiveness is often enhanced by synergistic agents. For example, the use of manganese phytate decorated kaolinite (B1170537) (PA-Mn@Kaol) with PAPP in high-density polyethylene (HDPE) has been shown to significantly reduce the total heat release, peak heat release rate, and total smoke production. researchgate.net Specifically, the fire growth index (FGI) of PE/PAPP/PA-Mn@Kaol composites decreased by 66.7% compared to composites with only PAPP. researchgate.net

This compound's molecular structure, thermal stability, and compatibility with PE make it an ideal candidate for improving the fire resistance of PE products. tuntunplastic.com It functions by interrupting the combustion process and promoting the formation of a protective barrier. tuntunplastic.com

Table 2: Performance of this compound in Polyethylene (PE) Formulations

| Formulation | Key Findings |

|---|---|

| HDPE/PAPP/PA-Mn@Kaol | Fire growth index decreased by 66.7% compared to PE/PAPP. researchgate.net |

| PE/PAPP | Interrupts combustion and forms a protective barrier. tuntunplastic.com |

Polyamide (PA) Systems, including Polyamide 6 (PA6) and Polyamide 66

This compound (PAPP) demonstrates significant flame retardant properties when incorporated into polyamide 6 (PA6). researchgate.net The addition of PAPP increases the thermal stability of PA6 and leads to a substantial increase in char residue upon combustion. researchgate.net PA6 composites containing PAPP can achieve a UL-94 V-0 rating and a high limiting oxygen index (LOI) of 42 vol%. researchgate.net Microscale combustion calorimetry (MCC) tests have shown that PAPP greatly reduces the peak heat release rate (PHRR) and total heat release (THR). researchgate.net The mechanism involves the promotion of a compact char layer that insulates the underlying material. researchgate.net

In glass fiber-reinforced PA6 (GFPA6) composites, the combination of PAPP with aluminum hypophosphite (AHP) has proven to be an effective flame retardant system. researchgate.net These composites exhibit enhanced flame retardancy with higher LOI values and a UL-94 V-0 rating at an 18.0 mass% loading of the PAPP/AHP mixture. researchgate.net A mass ratio of 4:1 for PAPP to AHP was found to yield the highest LOI value. researchgate.net The interaction between PAPP/AHP and GFPA6 alters the decomposition pathway, leading to the formation of a more stable and compact char layer. researchgate.net

Table 3: Flame Retardant Performance of this compound in Polyamide (PA) Systems

| Polymer System | Additive(s) | LOI (vol%) | UL-94 Rating | Key Findings |

|---|---|---|---|---|

| PA6 | PAPP | 42 | V-0 | Increased thermal stability and char residue; reduced PHRR and THR. researchgate.net |

| GFPA6 | PAPP/AHP (18 mass%) | --- | V-0 | Enhanced flame retardancy through altered decomposition and compact char formation. researchgate.net |

| GFPA6 | PAPP/AHP (4:1 ratio) | Highest | --- | Optimal ratio for maximizing LOI. researchgate.net |

Polybutylene Succinate (B1194679) (PBS) Composites

The inherent flammability and melt-dripping of polybutylene succinate (PBS) present challenges that can be addressed by incorporating this compound (PAPP). acs.org A synergistic combination of PAPP and zinc borate (B1201080) (ZnB) has been shown to be particularly effective. acs.orgresearcher.life A formulation of PBS with 15% PAPP and 5% ZnB achieved a UL-94 V-0 rating, outperforming a composite with 20% PAPP alone, which only reached a V-2 rating. acs.orgresearcher.life This combination led to significant reductions in the peak heat release rate (pHRR) by 55%, the fire growth rate index (FIGRA) by 40%, and the maximum average rate of heat emission (MARHE) by 47%. acs.orgresearcher.life The improved flame retardancy is attributed to the formation of a crack-free, intumescent char layer reinforced by thermally stable boron-zinc phosphates. acs.orgresearcher.life

The addition of carbon nanotubes (CNTs) to PBS/PAPP composites can also enhance thermal stability and flame retardancy. researchgate.net A composite of PBS/18PAPP-2CNT showed an increase in the maximum mass loss temperature and achieved an LOI of 30.1% and a V-0 rating, with a 79.6% reduction in PHRR. researchgate.net The synergistic effect of CNTs and PAPP contributes to the formation of a high-quality char layer. researchgate.net

Table 4: Flame Retardancy of this compound in Polybutylene Succinate (PBS) Composites

| Formulation | LOI (%) | UL-94 Rating | Key Findings |

|---|---|---|---|

| PBS/15% PAPP/5% ZnB | --- | V-0 | Significant reductions in pHRR, FIGRA, and MARHE due to a reinforced char layer. acs.orgresearcher.life |

| PBS/20% PAPP | --- | V-2 | Less effective than the synergistic combination with zinc borate. acs.orgresearcher.life |

| PBS/18% PAPP/2% CNTs | 30.1 | V-0 | Improved thermal stability and a 79.6% reduction in PHRR. researchgate.net |

Thermoplastic Polyurethane (TPU) Formulations

This compound (PAPP) is an effective flame retardant for thermoplastic polyurethane (TPU). researchgate.net Adding just 5 wt% of PAPP to TPU can result in a limiting oxygen index (LOI) of 27.5 vol% without any melt dripping. researchgate.net At a 10 wt% loading, PAPP can decrease the peak heat release rate (PHRR) by 67.0% and the total heat release (THR) by 35.1%. researchgate.net PAPP also significantly inhibits the release of toxic and combustible gases during combustion. researchgate.net

To improve its efficacy and water resistance, PAPP can be microencapsulated. frontiersin.org Melamine formaldehyde (B43269) microencapsulated this compound (MFPAPP) has shown remarkable performance in TPU. frontiersin.org A TPU composite with 30 wt% MFPAPP achieved an LOI of 38.8%, a V-0 rating, and a 53% reduction in PHRR and a 45% reduction in THR. frontiersin.org The microencapsulation promotes the formation of a dense, heat-resistant carbon layer. frontiersin.org

Table 5: Performance of this compound in Thermoplastic Polyurethane (TPU) Formulations

| Formulation | Loading (wt%) | LOI (vol%) | UL-94 Rating | Key Findings |

|---|---|---|---|---|

| TPU/PAPP | 5 | 27.5 | --- | No melt dripping. researchgate.net |

| TPU/PAPP | 10 | --- | --- | PHRR reduced by 67.0%, THR by 35.1%. researchgate.net |

| TPU/MFPAPP | 30 | 38.8 | V-0 | PHRR reduced by 53%, THR by 45%; enhanced thermal stability. frontiersin.org |

Polyester-Polycarbonate Blends (PPC-P/PBAT)

In blends of polyester-polycarbonate copolymer (PPC-P) and polybutylene adipate (B1204190) terephthalate (B1205515) (PBAT), a synergistic flame retardant system of this compound (PAPP), melamine polyphosphate (MPP), and zinc oxide (ZnO) has proven effective. researchgate.net A specific ratio of 18.4:9.2:2.4 for PAPP/MPP/ZnO resulted in a limiting oxygen index (LOI) of 42.8% and a UL-94 V-0 rating. researchgate.net

This flame retardant system promotes the formation of a continuous, expanded, and compact char layer during combustion, which protects the material from further decomposition. researchgate.net Cone calorimetry tests showed a decrease in the mass loss rate, peak smoke production rate, and total smoke production. researchgate.net Furthermore, the addition of ZnO improved the mechanical properties of the blend, with the tensile strength and impact strength increasing to 34.2 MPa and 28.5 kJ/m², respectively, compared to composites containing only PAPP and MPP. researchgate.nettechscience.com

Table 6: Flame Retardant and Mechanical Properties of this compound in PPC-P/PBAT Blends

| Formulation (PAPP/MPP/ZnO ratio) | LOI (%) | UL-94 Rating | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Key Findings |

|---|---|---|---|---|---|

| 18.4:9.2:2.4 | 42.8 | V-0 | 34.2 | 28.5 | Synergistic effect enhances flame retardancy and mechanical properties. researchgate.nettechscience.com |

Acrylonitrile-Butadiene-Styrene (ABS) Copolymers

Acrylonitrile-Butadiene-Styrene (ABS) is a widely used engineering thermoplastic known for its toughness and impact resistance; however, it is also highly flammable. mdpi.com The incorporation of this compound, often in synergy with other flame retardants, has been shown to significantly improve the fire resistance of ABS.

Research has demonstrated that combining this compound (PAPP) with aluminum diethylphosphinate (AlPi) can create a synergistic flame retardant system for ABS. researchgate.net In one study, a mixture of PAPP and AlPi at a 4:1 mass ratio, with a total flame retardant loading of 25 wt.%, enabled the ABS composite to achieve a UL-94 V-0 rating and a limiting oxygen index (LOI) of 30.8%. researchgate.net The mechanism behind this synergy involves the formation of a cohesive and thermally stable char layer, which acts as a barrier to heat and mass transfer. researchgate.net This protective char layer is a result of Lewis acid-base interactions between PAPP and AlPi. researchgate.net

Furthermore, the addition of ethylene (B1197577) methyl acrylate (B77674) (EMA) copolymer and ultrahigh molecular weight silicone rubber (UHMW-SR) to phosphorus-based flame-retardant ABS formulations has been explored to enhance mechanical properties. While the addition of these modifiers can sometimes increase the peak heat release rate, the UL-94 V-0 classification can be maintained. dntb.gov.uadntb.gov.ua The presence of UHMW-SR can contribute to a more cohesive surface char with a Si-O-C network, further enhancing the fire barrier. dntb.gov.ua

Table 1: Flame Retardant Performance of this compound in ABS Copolymers

| Polymer Matrix | Flame Retardant System | Loading (wt.%) | UL-94 Rating | LOI (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| ABS | PAPP/AlPi (4:1) | 25 | V-0 | 30.8 | Synergistic effect leads to a stable char layer. | researchgate.net |

| ABS | PAPP/APP (1:1) | 25 | V-0 | 27.1 | Maintained bending properties while improving flame retardancy. | dntb.gov.ua |

| ABS | PAPP/AlPi + EMA + UHMW-SR | 20 (FR) + modifiers | V-0 | - | Enhanced mechanical properties with maintained flame retardancy. | dntb.gov.uadntb.gov.ua |

Vinyl Acetate (B1210297) Copolymers

This compound has also been successfully utilized as a flame retardant in vinyl acetate copolymers, such as ethylene vinyl acetate (EVA). techscience.comtechscience.com Research has shown that combining PAPP with a cerium-containing metal-organic framework (Ce-MOF) can significantly enhance the flame retardancy and smoke suppression of EVA composites. researchgate.net

In one study, the introduction of 17 wt% of a PAPP/Ce-MOF mixture (97:3 mass ratio) into EVA resulted in a UL-94 V-0 rating and an LOI of 31.3%. researchgate.net This was a notable improvement compared to EVA with PAPP alone, which only achieved a V-1 rating. researchgate.net The synergistic effect of PAPP and Ce-MOF led to a significant reduction in total heat release and total smoke production. researchgate.net The cerium ions from the Ce-MOF complex with the phosphoric acid and polyphosphate generated from PAPP's thermal decomposition, retaining more phosphorus in the condensed phase and forming a dense, crosslinked char layer. researchgate.net

Table 2: Flame Retardant Performance of this compound in Vinyl Acetate Copolymers

| Polymer Matrix | Flame Retardant System | Loading (wt.%) | UL-94 Rating | LOI (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| EVA | PAPP/Ce-MOF (97:3) | 17 | V-0 | 31.3 | Synergistic effect enhances char formation and reduces smoke. | researchgate.net |

| EVA | PAPP | 17 | V-1 | 26.9 | Baseline performance of PAPP alone. | researchgate.net |

Application in Thermosetting Resins

Epoxy Resin (EP) Systems

The inherent flammability of epoxy resins (EP) restricts their use in many applications. mdpi.comdntb.gov.ua this compound has been extensively studied as an effective flame retardant for epoxy systems.

One innovative approach involves the self-assembly of cerium oxide (CeO₂) nanoparticles onto the surface of PAPP. mdpi.comdntb.gov.ua An epoxy composite containing 10 wt% of this assembled CeO₂@PAPP flame retardant achieved a UL-94 V-0 rating and an LOI of 34.2%. mdpi.comdntb.gov.ua This system demonstrated significant reductions in peak heat release rate (56.3%), total heat release (38.2%), total smoke release (52.2%), and carbon monoxide production (50.2%). mdpi.comdntb.gov.ua The decomposition of PAPP produces pyrophosphoric and phosphoric acids, which catalyze the charring of the epoxy matrix, while CeO₂ enhances the graphitization and density of the char layer. mdpi.com

Another strategy involves the synergistic use of PAPP with epoxy-octavinyl silsesquioxane (EOVS). researchgate.net An epoxy composite with 9 wt% PAPP and 1 wt% EOVS passed the UL-94 V-0 test and achieved an LOI of 32.4%. researchgate.net This combination led to an 81% reduction in the peak heat release rate and a 57% decrease in total smoke production. researchgate.net The flame retardant mechanism is attributed to excellent charring, the dilution effect of non-combustible gases, and flame inhibition by gaseous phosphorus compounds. researchgate.net

Table 3: Flame Retardant Performance of this compound in Epoxy Resin Systems

| Flame Retardant System | Loading (wt.%) | UL-94 Rating | LOI (%) | Peak Heat Release Rate Reduction (%) | Total Smoke Production Reduction (%) | Reference |

|---|---|---|---|---|---|---|

| CeO₂@PAPP | 10 | V-0 | 34.2 | 56.3 | 52.2 | mdpi.comdntb.gov.ua |

| PAPP/EOVS (9:1) | 10 | V-0 | 32.4 | 81 | 57 | researchgate.net |

| PAz-APP | 7.5 | V-0 | - | - | - | rsc.org |

Development of Flame Retardant Coatings and Films

This compound is a key component in the formulation of intumescent coatings for the fire protection of structural steel. mdpi.comdntb.gov.ua These coatings swell upon heating to form a multicellular char that insulates the substrate from the heat of a fire.

A waterborne intumescent coating utilizing a synergistic combination of PAPP and melamine polyphosphate (MPP) has shown excellent fire resistance. mdpi.comdntb.gov.ua In a 2-hour torch test, a steel plate coated with this formulation reached an equilibrium backside temperature of only 170°C, compared to 326°C for a traditional ammonium (B1175870) polyphosphate/pentaerythritol (B129877)/melamine-based coating. mdpi.comdntb.gov.ua The PAPP/MPP coating also demonstrated superior water resistance. mdpi.comdntb.gov.ua The synergistic effect between the piperazine and phosphoric acid groups in PAPP and MPP contributes to the formation of a dense and stable insulating char. mdpi.com

Table 4: Performance of this compound in Flame Retardant Coatings

| Coating System | Substrate | Key Performance Metric | Result | Reference |

|---|---|---|---|---|

| PAPP/MPP Waterborne Intumescent Coating | Structural Steel | Equilibrium Backside Temperature (2-hr torch test) | 170°C | mdpi.comdntb.gov.ua |

| PAPP/MPP Waterborne Intumescent Coating | Structural Steel | Char Residue (TGA) | 33.8 wt% | mdpi.comdntb.gov.ua |

Advanced Processing Techniques for this compound Composites

Selective Laser Sintering (SLS)

Selective Laser Sintering (SLS) is an additive manufacturing technique that uses a laser to sinter powdered material, binding the material together to create a solid structure. The incorporation of flame retardants like this compound into polymer powders for SLS is an area of active research. dntb.gov.uamatilda.science

Studies have explored the preparation of flame-retardant polypropylene (PP) composite powders for SLS using a combination of this compound (referred to as PPAP in some literature), melamine polyphosphate (MPP), and a triazine-based charring-foaming agent. researchgate.netresearchgate.net While the addition of these flame retardants can decrease the flowability of the powder and narrow the sintering window, the resulting composites can still be successfully printed. researchgate.net This demonstrates the potential for creating functional, flame-retardant parts with complex geometries using SLS.

Multilayer Coextrusion

Multilayer coextrusion is an advanced processing technique used to create layered polymer structures. This method can significantly enhance the flame retardancy of polymer composites by strategically placing the flame retardant in specific layers. A key advantage of this approach is the ability to achieve high flame-retardant performance while minimizing the impact on the bulk mechanical properties of the material.

Research has demonstrated the effectiveness of multilayer coextrusion in improving the fire resistance of polypropylene (PP) foam composites using this compound. case.edujst.go.jp In one study, a series of 16-layer film/foam composite structures were produced using microlayer coextrusion, where PAPP was incorporated into the film layers. jst.go.jpresearchgate.net This strategic placement allows for the creation of a continuous, protective barrier on the surface when exposed to fire. The technique facilitates better dispersion of the flame retardant particles within the designated layers, leading to more uniform and effective flame-retardant effects compared to conventional blending methods. frontiersin.org The strong shear and extension flow fields generated during the coextrusion process can orient the filler network, further enhancing performance. researchgate.net This method presents a viable strategy for designing advanced fire-retardant materials, particularly for applications where both flame resistance and structural integrity are critical. mdpi.comcase.edu

Mechanical Blending

Mechanical blending, particularly melt blending using twin-screw extruders, is a widely adopted and convenient method for incorporating this compound into various polymer systems. techscience.comgncl.cn This technique involves mixing PAPP, often in synergy with other additives, with the molten polymer to achieve a homogeneous composite. The resulting properties of the blend are highly dependent on the composition of the flame-retardant system and the host polymer.

Research has extensively explored the synergistic effects of PAPP with other flame retardants in mechanically blended composites. For instance, combining PAPP with melamine polyphosphate (MPP) and zinc oxide (ZnO) in polyester-polycarbonate copolymer (PPC-P)/polybutylene adipate terephthalate (PBAT) blends has shown remarkable improvements in flame retardancy. techscience.comtechscience.com In one study, a blend with a specific ratio of PAPP/MPP/ZnO achieved a Limiting Oxygen Index (LOI) of 42.8% and a V-0 rating in the UL-94 vertical burn test. techscience.comresearchgate.net The addition of ZnO also enhanced the mechanical properties, increasing the tensile and impact strength of the composite. techscience.comtechscience.comresearchgate.net

Similarly, the combination of PAPP with chitosan in polypropylene (PP) composites prepared by melt blending resulted in excellent flame-retardant properties. gncl.cn At a 30 wt% total loading, a composite with a PAPP to chitosan mass ratio of 5:1 reached an LOI of 35.5% and a UL-94 V-0 rating. gncl.cn The addition of chitosan promoted the formation of a denser and more uniform char layer during combustion. gncl.cn

Another study focused on polybutylene succinate (PBS) and found that a synergistic combination of PAPP and zinc borate (ZnB) significantly improved flame retardancy and anti-dripping properties. acs.org A PBS blend with 15% PAPP and 5% ZnB achieved a UL-94 V-0 rating and showed a 55% reduction in the peak heat release rate (pHRR) compared to a blend containing 20% PAPP alone. acs.org

The effectiveness of PAPP is also evident in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) composites. When blended with aluminum phosphinate (AlPi) at a 4:1 mass ratio and a total loading of 25 wt%, the resulting ABS composite achieved a UL-94 V-0 rating and an LOI of 30.8%. mdpi.com This demonstrates the versatility of PAPP in creating high-performance flame-retardant materials through conventional mechanical blending techniques. mdpi.com

Interactive Data Table: Flame Retardant Performance of PAPP Blends

| Polymer Matrix | Flame Retardant System (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Reference |

| PP | PAPP/Chitosan (25/5) | 35.5 | V-0 | 83.04 | - | - | gncl.cn |

| PP (Neat) | - | - | - | 1345.01 | - | - | gncl.cn |

| PPC-P/PBAT | PAPP/MPP/ZnO (18.4/9.2/2.4) | 42.8 | V-0 | - | 34.2 | 28.5 | techscience.comtechscience.com |

| PBS | PAPP/ZnB (15/5) | - | V-0 | - | - | - | acs.org |

| PBS | PAPP (20) | - | V-2 | - | - | - | acs.org |

| ABS | PAPP/AlPi (20/5) | 30.8 | V-0 | - | - | - | mdpi.com |

Synergistic Systems and Composites Incorporating Piperazine Pyrophosphate

Piperazine (B1678402) Pyrophosphate and Melamine (B1676169) Polyphosphate (MPP) Synergism

The combination of piperazine pyrophosphate (PAPP) and melamine polyphosphate (MPP) creates a potent intumescent flame retardant (IFR) system. techscience.comtechscience.com This synergy arises from their complementary chemical structures and decomposition behaviors, which enhance flame retardancy through both condensed-phase and gas-phase mechanisms. techscience.comtechscience.com

The synergistic interaction between PAPP and MPP significantly promotes the formation of a high-quality, protective char layer upon exposure to heat. mdpi.comflameretardantys.com During combustion, PAPP and MPP decompose to produce phosphoric acid and pyrophosphoric acid. techscience.commdpi.com These acidic species catalyze the dehydration and carbonization of the polymer matrix, leading to the formation of a stable, insulating char. mdpi.commdpi.com

The combination of PAPP and MPP results in a denser, more continuous, and structurally robust char layer compared to when either component is used alone. mdpi.comnih.gov This enhanced char acts as a physical barrier that insulates the underlying material from the heat source, limits the diffusion of oxygen to the polymer, and traps flammable volatile products, thereby inhibiting further combustion. techscience.commdpi.com

The improved thermal stability of polymer composites containing the PAPP/MPP system is evident in their thermal degradation behavior. For instance, a waterborne intumescent coating for structural steel incorporating a PAPP/MPP system exhibited an initial decomposition temperature of 296°C and a high residual weight of 33.8%, indicating superior thermal stability and condensed-phase flame retardancy. mdpi.comnih.gov

Table 1: Thermal Stability of a PAPP/MPP Intumescent Coating mdpi.comnih.gov

| Property | Value |

|---|---|

| Initial Decomposition Temperature | 296 °C |

In addition to their crucial role in the condensed phase, the synergistic combination of PAPP and MPP also contributes significantly to flame retardancy in the gas phase. techscience.comtechscience.com Upon heating, both PAPP and MPP decompose to release non-combustible gases, such as ammonia (B1221849) (NH₃), nitrogen (N₂), and water vapor. techscience.commdpi.com

These inert gases dilute the concentration of flammable gases and oxygen in the vicinity of the flame, which raises the limiting oxygen index (LOI) and suppresses combustion. techscience.comtechscience.com The release of these gases also creates a blowing effect that helps to expand the char layer, further enhancing its insulative properties. mdpi.com The decomposition of the piperazine and melamine groups in PAPP and MPP, respectively, are the primary sources of these non-flammable gases. techscience.com This dual-action mechanism, combining robust char formation in the condensed phase with the dilution of flammable gases in the gas phase, is the foundation of the synergistic flame retardant efficacy of the PAPP and MPP system. techscience.commdpi.com

Enhanced Char Formation and Thermal Stability

Synergistic Effects with Metal-Based Additives

The flame retardant capabilities of this compound can be further enhanced through the incorporation of certain metal-based additives. These synergists can participate in the condensed phase, improving the quality and stability of the protective char layer.

Zinc borate (B1201080) (ZnB) acts as an effective synergist with PAPP to improve the flame retardancy and anti-dripping properties of polymers like polybutylene succinate (B1194679) (PBS). acs.org The combination of PAPP and ZnB promotes the formation of a crack-free and protective intumescent char layer. acs.org This enhanced char is reinforced by thermally stable inorganic species, such as boron and zinc phosphates, which form a vitreous protective layer. acs.orgresearchgate.net This layer effectively restricts the transfer of heat and fuel between the condensed and gas phases, leading to a significant improvement in flame retardancy. acs.org

In a study on PBS composites, a formulation containing 15% PAPP and 5% ZnB achieved a V-0 rating in the UL-94 vertical burning test, a significant improvement over the V-2 rating achieved with 20% PAPP alone. acs.org This synergistic combination also led to substantial reductions in the peak heat release rate (pHRR), fire growth rate index (FIGRA), and maximum average rate of heat emission (MARHE). acs.org

Table 2: Fire Performance of PBS/PAPP/ZnB Composites acs.org

| Formulation | UL-94 Rating (3 mm) | pHRR (kW/m²) Reduction | FIGRA (kW/m²s) Reduction | MARHE (kW/m²) Reduction |

|---|---|---|---|---|

| PBS/PAPP20% | V-2 | - | - | - |

Zinc oxide (ZnO) has been shown to exhibit a remarkable synergistic effect with PAPP and MPP in flame retardant systems for various polymers. doaj.orgresearchgate.net The incorporation of a small amount of ZnO can significantly improve the flame retardancy and smoke suppression properties of the composite. doaj.orgresearchgate.net

The synergistic action of ZnO is primarily attributed to its role in the condensed phase. doaj.orgresearchgate.net ZnO promotes the formation of a more stable and compact char layer with a higher degree of graphitization. doaj.org This improved char layer enhances thermal stability and acts as a more effective barrier to heat and mass transfer. doaj.orgresearchgate.net

In a study on polypropylene (B1209903) (PP) composites, the addition of just 0.5 wt% ZnO to a PAPP/MPP system increased the Limiting Oxygen Index (LOI) from 29.9% to 32.3% and improved the UL-94 rating from V-2 to V-0. doaj.orgresearchgate.net Similarly, in a polyester-polycarbonate copolymer (PPC-P)/polybutylene adipate (B1204190) terephthalate (B1205515) (PBAT) blend, a formulation with PAPP, MPP, and ZnO achieved an LOI of 42.8% and a V-0 rating. techscience.comtechscience.com

Table 3: Flame Retardancy of Polymer Composites with PAPP/MPP/ZnO techscience.comtechscience.comdoaj.orgresearchgate.net

| Polymer | Additive System | LOI (%) | UL-94 Rating |

|---|---|---|---|

| PP | PAPP/MPP | 29.9 | V-2 |

| PP | PAPP/MPP/ZnO (0.5 wt%) | 32.3 | V-0 |

Cerium oxide (CeO₂) nanoparticles can be effectively integrated with PAPP to create a highly efficient flame retardant system for polymers such as epoxy resins. mdpi.comdntb.gov.uaresearchgate.net The synergistic effect between CeO₂ and PAPP is achieved through a combination of condensed-phase and gas-phase actions. mdpi.comdntb.gov.uaresearchgate.net

In the condensed phase, the presence of CeO₂ promotes the formation of a denser and more thermally stable char layer. mdpi.comdntb.gov.ua CeO₂ catalyzes the charring process, leading to a higher char yield and a more robust protective barrier. mdpi.com This is attributed to the catalytic effect of CeO₂ on the formation of a P-O-C crosslinked network within the char. dntb.gov.ua

In a study where CeO₂ nanoparticles were assembled onto the surface of PAPP, the resulting composite in an epoxy resin achieved a UL-94 V-0 rating and increased the LOI to 34.2%. mdpi.comdntb.gov.uaresearchgate.net This system also demonstrated significant reductions in peak heat release rate, total heat release, and smoke production. mdpi.comdntb.gov.uaresearchgate.net

Table 4: Flame Retardant Performance of Epoxy Resin with CeO₂@PAPP mdpi.comdntb.gov.uaresearchgate.net

| Property | Value | Reduction (%) |

|---|---|---|

| LOI | 34.2% | - |

| UL-94 Rating | V-0 | - |

| Peak Heat Release Rate | - | 56.3% |

| Total Heat Release | - | 38.2% |

Zinc Oxide (ZnO)

Combination with Nanomaterials and Other Flame Retardants

The incorporation of nanomaterials and other flame retardants with this compound has been shown to create powerful synergistic effects, leading to improved thermal stability and fire resistance in polymer composites.

Expandable graphite (B72142) (EG) is a well-known intumescent flame retardant that, when combined with this compound, demonstrates a notable synergistic effect. flameretardantys.combohrium.com This combination has been successfully utilized in various polymers, including rigid polyurethane foam (RPUF) and styrene-butadiene rubber (SBR).

In a study on RPUF, the addition of PAPP and EG led to the early decomposition of the foam matrix, resulting in a significant increase in char residue. researchgate.net Specifically, a 1:1 ratio of PAPP to EG in the RPUF-3 composite resulted in a char residue of 37.1 wt%. researchgate.net This enhanced charring capability contributes to achieving a V-0 rating in flammability tests and a limiting oxygen index (LOI) value of 28.8% for the RPUF-4 composite. researchgate.net The synergistic mechanism lies in the interactions between the flame retardants, which promotes the formation of a more compact and stable char layer. bohrium.com

Similarly, in SBR composites, a combination of PAPP-modified boron nitride (PPAP-BN) and EG resulted in superior flame-retardant properties. researchgate.net At a 1:4 mass ratio of PPAP-BN to EG, the SBR composite exhibited a remarkable increase in its LOI from 19.5% to 28.5%. researchgate.net Furthermore, significant reductions in the peak heat release rate (pHRR) by 69.9% and total heat release (THR) by 39.4% were observed. researchgate.net This synergy also led to a decrease in smoke production, with the peak smoke release rate (pSPR) and total smoke production (TSP) reduced by 68.0% and 48.1%, respectively. researchgate.net

The effectiveness of the PAPP and EG combination is attributed to their complementary roles. PAPP acts as an acid source, carbon source, and blowing agent, while EG enhances the charring capability of the coating, leading to a more robust and protective char layer. flameretardantys.com

Table 1: Flame Retardant Performance of RPUF and SBR Composites with PAPP and EG

| Composite | PAPP:EG Ratio | Char Residue (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | THR Reduction (%) | pSPR Reduction (%) | TSP Reduction (%) |

| RPUF-3 | 1:1 | 37.1 | - | - | - | - | - | - |

| RPUF-4 | - | - | 28.8 | V-0 | - | - | - | - |

| SBR | 1:4 (PPAP-BN:EG) | - | 28.5 | - | 69.9 | 39.4 | 68.0 | 48.1 |

The combination of this compound and aluminum diethylphosphinate (AlPi or ADP) has been shown to create a potent flame-retardant system in various polymers, including acrylonitrile-butadiene-styrene (ABS) and polylactic acid (PLA). researchgate.netresearchgate.net This synergy is primarily attributed to Lewis acid-base interactions between the two components, which leads to the formation of a cohesive, uniform, and thermally stable char layer before the polymer begins to decompose. researchgate.net

In ABS composites, a PAPP/AlPi mixture with a mass ratio of 4:1 at a 25 wt.% loading achieved an optimal synergistic effect. researchgate.net This formulation resulted in a UL-94 V-0 rating and a limiting oxygen index (LOI) of 30.8%. researchgate.net The flame retardant system acts in both the condensed and gas phases, forming a protective char layer and diluting flammable gases. researchgate.net

For PLA materials, a blend of AlPi, PAPP, and β-cyclodextrin demonstrated significant flame retardancy. researchgate.net An optimal synergy was observed with a 5:1 PAPP/β-CD mass ratio and 4 wt.% AlPi. researchgate.net This combination drastically reduced the peak heat release rate from 294.89 to 144.21 kW·m⁻² and resulted in the formation of non-combustible residues. researchgate.net The formation of a stable and uniform carbon layer is attributed to hydrogen bond crosslinking and Lewis acid-base reactions. researchgate.net

In epoxy resin (EP) composites, the combination of ADP and PAPP also exhibits a strong flame-retardant synergistic effect. researchgate.net The addition of 3% ADP and 1% PAPP to EP resulted in a composite with good flame retardancy without significantly compromising the mechanical properties of the resin. researchgate.net

Table 2: Flame Retardant Properties of Polymer Composites with PAPP and ADP

| Polymer | PAPP:ADP Ratio | Total Loading (wt.%) | UL-94 Rating | LOI (%) | pHRR Reduction |

| ABS | 4:1 | 25 | V-0 | 30.8 | 75.4% |

| PLA | 5:1 (PAPP:β-CD) with 4% AlPi | - | - | - | from 294.89 to 144.21 kW·m⁻² |

| EP | 1:3 | 4 | - | - | - |

The incorporation of silicon-containing compounds as charring agents in combination with this compound has demonstrated a significant synergistic effect in enhancing the flame retardancy of polymers like polypropylene (PP). researchgate.net These systems work by forming a reactive cross-linking network during combustion, which strengthens the structure of the protective carbon layer.

In one study, nano silicon (SiO₂) was used in conjunction with this compound and melamine polyphosphate in a polypropylene matrix. researchgate.net The optimal formulation was found to be 1 wt% SiO₂, 10 wt% this compound, and 5 wt% melamine polyphosphate. researchgate.net This system achieved a UL-94 V-1 classification and an impressive limiting oxygen index (LOI) of 34.5%. researchgate.net The peak heat release rate and peak smoke production rate were reduced by 81% and 80%, respectively. researchgate.net The synergistic mechanism involves the nano silicon acting as a nucleating agent, promoting the formation of a porous and dense char layer. researchgate.net

Other research has explored the use of silicon-containing triazine charring agents, which have also shown synergistic effects with phosphorus-based flame retardants. acs.org The combination of these agents can enhance the thermal stability and char formation of the polymer composite. acs.org

Table 3: Flame Retardant Performance of Polypropylene with Silicon-Containing Charring Agents

| Synergist | PAPP/MPP Loading (wt%) | Synergist Loading (wt%) | UL-94 Rating | LOI (%) | pHRR Reduction (%) | pSPR Reduction (%) |

| Nano Silicon (SiO₂) | 10/5 | 1 | V-1 | 34.5 | 81 | 80 |

Microencapsulation of this compound (PAPP) is an effective strategy to improve its compatibility with polymer matrices, enhance its thermal stability, and reduce water absorption. frontiersin.org This technique involves coating PAPP particles with a protective shell, often made from materials like melamine-formaldehyde (MF) resin.

In a study on thermoplastic polyurethane (TPU), microencapsulated this compound (MFPAPP) was prepared using a melamine-formaldehyde resin shell. frontiersin.org The resulting TPU/MFPAPP composites exhibited significantly improved flame retardancy and thermal stability compared to those with untreated PAPP. frontiersin.org With a 30 wt% loading of MFPAPP, the LOI of the TPU composite reached 38.8%, and it achieved a V-0 rating in the UL-94 test. frontiersin.org The peak heat release rate (PHRR) and total heat release (THR) of this composite were reduced by 53% and 45%, respectively. frontiersin.org

The microencapsulation promotes the formation of a denser and more heat-resistant expanded carbon layer during combustion. frontiersin.org The char residue of the TPU composite with 30 wt% MFPAPP at 800°C was 22.4 wt%, which was an 89% increase compared to unmodified TPU. frontiersin.org This is attributed to a synergistic effect between the melamine-formaldehyde shell and the PAPP core, which promotes char residue formation. frontiersin.org Furthermore, the microencapsulated system demonstrated better water resistance, maintaining a V-0 rating after a water immersion test, whereas the composite with untreated PAPP degraded to a V-2 rating. frontiersin.org

Table 4: Performance of TPU Composites with Microencapsulated this compound (MFPAPP)

| Composite | Loading (wt%) | LOI (%) | UL-94 Rating | PHRR Reduction (%) | THR Reduction (%) | Char Residue at 800°C (wt%) |

| TPU/MFPAPP30 | 30 | 38.8 | V-0 | 53 | 45 | 22.4 |

Silicon-containing Charring Agents

Tailoring Composite Performance through Synergistic Interactions

The performance of flame-retardant composites can be precisely tailored by leveraging the synergistic interactions between this compound (PAPP) and other additives. flameretardantys.comtechscience.com These interactions can enhance not only the flame retardancy but also the mechanical and thermal properties of the final material. techscience.comtechscience.com

The combination of PAPP with melamine polyphosphate (MPP) has been shown to significantly improve the fire resistance and thermal stability of various materials. researchgate.netmdpi.com This synergy accelerates the formation of a high-quality char layer that acts as a barrier against heat and flame. flameretardantys.com For instance, in polyester-polycarbonate copolymer (PPC-P)/polybutylene adipate terephthalate (PBAT) blends, a system of PAPP, MPP, and zinc oxide (ZnO) at a ratio of 18.4:9.2:2.4 resulted in a limiting oxygen index (LOI) of 42.8% and a UL-94 V-0 rating. techscience.com The addition of ZnO also improved the mechanical properties, with the tensile strength reaching 34.2 MPa and the impact strength increasing to 28.5 kJ/m². techscience.com

The synergistic mechanism in these systems often involves a combination of condensed-phase and gas-phase actions. In the condensed phase, the interaction between the flame retardants promotes the formation of a dense and thermally stable char layer. mdpi.com In the gas phase, the release of non-flammable gases like ammonia and water vapor can dilute the oxygen concentration and inhibit the combustion process. mdpi.com

By carefully selecting the synergistic agents and their ratios, it is possible to develop flame-retardant composites with a balance of properties suitable for specific applications. techscience.com This approach allows for the creation of materials that are not only safer in a fire but also maintain their desired mechanical and physical characteristics.

Analytical and Characterization Techniques in Piperazine Pyrophosphate Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the molecular structure and functional groups present in piperazine (B1678402) pyrophosphate.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for confirming the chemical structure of piperazine pyrophosphate. The FT-IR spectrum of PAPP exhibits characteristic absorption peaks that correspond to the specific vibrations of its functional groups. While the exact wavenumbers can vary slightly between studies, a general pattern of absorption is consistently observed.

Key characteristic peaks in the FT-IR spectrum of this compound typically include:

N-H stretching: Bands in the region of 3400-3200 cm⁻¹ are attributed to the stretching vibrations of the N-H bonds within the piperazine ring.

C-H stretching: Absorptions corresponding to the stretching of C-H bonds in the piperazine ring are usually observed around 2900-3000 cm⁻¹.

P=O and P-O-P stretching: The pyrophosphate moiety is characterized by strong absorptions for P=O stretching, typically around 1200-1100 cm⁻¹, and P-O-P asymmetric stretching, often seen in the 950-900 cm⁻¹ region.

The presence of these characteristic peaks provides strong evidence for the formation of this compound and is often used to confirm the success of its synthesis. researchgate.netresearchgate.netmdpi.com

Table 1: Typical FT-IR Characteristic Peaks for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3400-3200 |

| C-H Stretching | 3000-2900 |

| P=O Stretching | 1200-1100 |

| P-O-P Stretching | 950-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the protons of the piperazine ring. The chemical shifts and splitting patterns of these signals can confirm the structure of the piperazine cation.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the piperazine ring, with distinct signals for the carbon atoms.

³¹P NMR: Phosphorus-31 NMR is particularly important for characterizing the pyrophosphate anion. The spectrum typically shows a characteristic signal for the phosphorus atoms in the P₂O₇⁴⁻ ion, confirming its presence and purity. The chemical shift in the ³¹P NMR spectrum is a key identifier for the pyrophosphate structure. doaj.org

The combination of ¹H, ¹³C, and ³¹P NMR data allows for a comprehensive structural confirmation of this compound. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly useful for analyzing the char residue of materials after combustion. frontiersin.org In the context of this compound's use as a flame retardant, Raman spectroscopy of the resulting char can provide insights into its structure.

The Raman spectrum of the char typically shows two prominent bands:

D band: Located around 1360 cm⁻¹, the D band is associated with disordered or amorphous carbon structures. mdpi.com

G band: Found at approximately 1600 cm⁻¹, the G band corresponds to graphitic or ordered carbon structures. mdpi.com

The intensity ratio of the D band to the G band (ID/IG) is used to assess the degree of graphitization of the char. mdpi.com A lower ID/IG ratio indicates a more ordered, graphitic char, which is often associated with better thermal stability and flame retardant performance. frontiersin.orgmdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of this compound, which are key to its performance as a flame retardant.

Thermogravimetric Analysis (TGA) and Thermogravimetric-Infrared (TG-FTIR)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition stages of this compound. researchgate.netnih.gov TGA results show that PAPP generally exhibits good thermal stability, with decomposition often starting at temperatures above 250°C. The analysis also reveals the amount of char residue left at high temperatures, which is a critical factor in its flame retardant mechanism. researchgate.netresearchgate.net For instance, some studies report that PAPP can have an initial decomposition temperature of around 296°C and leave a significant char residue of 33.8 wt% at higher temperatures. nih.gov

Thermogravimetric-Infrared (TG-FTIR) spectroscopy is a coupled technique that analyzes the gaseous products evolved during the thermal decomposition of the material in the TGA. researchgate.netmdpi.comtechscience.com As this compound is heated, the evolved gases are transferred to an FT-IR spectrometer for real-time analysis. This allows for the identification of the decomposition products, such as ammonia (B1221849), water, and various hydrocarbon fragments. mdpi.comtechscience.com By understanding the nature of the evolved gases, researchers can gain deeper insights into the decomposition pathways and the gas-phase flame retardant actions of this compound. researchgate.net

Table 2: Illustrative TGA Data for a this compound-Containing Material

| Parameter | Value | Reference |

| Initial Decomposition Temperature (Td,1%) | 296 °C | nih.gov |

| Char Residue at 800 °C | 33.8 wt% | nih.gov |

Microscale Combustion Calorimetry (MCC)

Microscale Combustion Calorimetry (MCC) is a technique used to determine the combustion characteristics of a material on a small scale. researchgate.netacs.org The test involves pyrolyzing a milligram-sized sample in a controlled heating program and then combusting the evolved gases. frontiersin.org MCC provides key parameters such as the heat release rate (HRR) and the total heat release (THR). researchgate.netresearchgate.net

In the context of this compound, MCC tests demonstrate its effectiveness in reducing the flammability of polymers. When incorporated into a polymer matrix, PAPP significantly reduces the peak heat release rate (PHRR) and the total heat release (THR) compared to the pure polymer. researchgate.netresearchgate.netmdpi.com For example, the addition of PAPP to thermoplastic polyurethane has been shown to decrease the PHRR and THR values significantly. researchgate.net These reductions indicate that this compound interferes with the combustion process, leading to a less hazardous material.

Table 3: Example of MCC Data for a Polymer with and without this compound

| Material | Peak Heat Release Rate (PHRR) Reduction | Total Heat Release (THR) Reduction | Reference |

| Thermoplastic Polyurethane with 10 wt% PAPP | 67.0% | 35.1% | researchgate.net |

| Epoxy Composite with CeO₂@PAPP | 56.3% | 38.2% | mdpi.com |

Cone Calorimetry (CCT)

Cone calorimetry is a powerful tool for assessing the fire safety of materials by measuring key combustion parameters. In research involving this compound, cone calorimetry tests are essential for quantifying its effectiveness in reducing the flammability of various polymers.

Key parameters measured in CCT include the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), smoke production rate (SPR), and total smoke release (TSR). mdpi.commdpi.com For instance, in studies on epoxy resins, the incorporation of a PAPP-based flame retardant system led to significant reductions in these values. One study demonstrated that an epoxy composite with 10 wt% of a cerium oxide-modified PAPP (CeO2@PAPP) exhibited a 56.3% decrease in pHRR and a 38.2% reduction in THR compared to the neat epoxy resin. mdpi.com Furthermore, the total smoke release and the production rates of carbon monoxide and carbon dioxide were also substantially lowered. mdpi.com

The data from cone calorimetry is often presented in tables to compare the performance of different formulations. For example, a study on polypropylene (B1209903) (PP) composites showed that the addition of an intumescent flame retardant (IFR) system containing PAPP and melamine (B1676169) polyphosphate (MPP) significantly lowered the pHRR and THR. The introduction of a synergistic agent like leaf-like CeO2 further enhanced this effect, reducing the pHRR by 41.3% and the THR by 38.9% compared to the PP/IFR composite without the synergist. mdpi.com

The char residue yield after the cone calorimetry test is another critical parameter. An increased char yield indicates that the flame retardant is promoting the formation of a protective carbonaceous layer in the condensed phase. mdpi.com In the aforementioned epoxy resin study, the char residue of the composite containing 10 wt% CeO2@PAPP was 44.5 wt%, a 158.7% increase compared to pure epoxy. mdpi.com Similarly, in polypropylene composites, the addition of PAPP-based systems significantly increases the amount of residual char. mdpi.com

Interactive Table: Cone Calorimetry Data for Epoxy Resin Composites mdpi.com

| Sample | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) | Char Residue (wt%) |

|---|---|---|---|---|

| Pure EP | - | - | - | 17.2 |

| 10 wt% PAPP/EP | - | - | - | 40.7 |

| 10 wt% (PAPP+CeO₂) /EP | - | - | - | 41.6 |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is extensively used to examine the morphology of the char residue formed after combustion tests. The structure of this char layer is critical to the flame retardant mechanism, as a dense and continuous layer can act as a physical barrier to heat and mass transfer.

In studies of epoxy composites containing PAPP, SEM images revealed that the char residue from the flame-retarded sample was denser and had fewer cracks and voids compared to the loose and cracked char of pure epoxy. mdpi.com This indicates the formation of a more protective layer. When combined with synergistic agents like CeO2, the resulting char can be even more consolidated and uniform. mdpi.com

Similarly, for polypropylene composites with PAPP and melamine polyphosphate, SEM analysis of the char residue from cone calorimetry showed that certain formulations produced a dense and uniform char layer with a lamellar structure and a smooth surface, which contributes to an excellent flame retardant effect in the condensed phase. mdpi.comtechscience.com The addition of synergists can lead to a denser carbon layer with a honeycomb pore structure, which effectively delays the combustion process. techscience.com In waterborne intumescent coatings for structural steel, PAPP combined with MPP resulted in a dense, complete, and consistent carbon layer structure, which improves the mechanical strength and thermal isolation of the char. dntb.gov.uanih.gov

Combustion Behavior Assessment

The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. It is a widely used method to evaluate the effectiveness of flame retardants. An increase in the LOI value indicates improved flame retardancy.

For various polymer systems, the addition of this compound, often in combination with other flame retardants, leads to a significant increase in the LOI value. For example, an epoxy resin composite containing 10 wt% of a CeO2@PAPP flame retardant achieved an LOI of 34.2%, a substantial increase from that of the pure epoxy. mdpi.com In thermoplastic polyurethane (TPU), the incorporation of 30 wt% of microencapsulated PAPP resulted in an LOI of 38.8%. frontiersin.org

In polyester-polycarbonate/polybutylene adipate (B1204190) terephthalate (B1205515) (PPC-P/PBAT) blends, a synergistic system of PAPP, melamine polyphosphate (MPP), and zinc oxide (ZnO) at a specific ratio resulted in an LOI of 42.8%. techscience.comtechscience.com For polypropylene, the addition of PAPP and chitosan (B1678972) led to an LOI of 35.5%. gncl.cn

Interactive Table: LOI Values for Various Polymer Composites with PAPP

| Polymer Matrix | Flame Retardant System | LOI (%) |

|---|---|---|

| Epoxy Resin | 10 wt% CeO₂@PAPP | 34.2 mdpi.com |

| Thermoplastic Polyurethane | 30 wt% MFPAPP | 38.8 frontiersin.org |

| PPC-P/PBAT | 18.4:9.2:2.4 PAPP/MPP/ZnO | 42.8 techscience.comtechscience.com |